molecular formula C12H24N2O3 B13061166 tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate

tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate

Cat. No.: B13061166
M. Wt: 244.33 g/mol
InChI Key: OQQBZMHGJSNSPV-UHFFFAOYSA-N
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Description

tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate is a carbamate-protected amine derivative featuring a tetrahydropyran (oxan-4-yl) moiety and a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally characterized by a chiral center at the 1-position of the ethyl chain, where the oxan-4-yl group is attached, and a Boc-protected amine at the 2-position. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .

Applications include its use as an intermediate in pharmaceutical synthesis, particularly for cannabinoid receptor ligands and other bioactive molecules .

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-10(8-13)9-4-6-16-7-5-9/h9-10H,4-8,13H2,1-3H3,(H,14,15)

InChI Key

OQQBZMHGJSNSPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1CCOCC1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate typically involves the introduction of the carbamate protecting group onto an aminoethyl intermediate bearing the oxan-4-yl substituent. The synthesis can be broadly divided into two key steps:

  • Step 1: Synthesis or procurement of the aminoethyl intermediate with the oxan-4-yl substituent.
  • Step 2: Carbamate formation via reaction with a tert-butyl carbamate reagent or equivalent carbamoylating agent.

Detailed Synthetic Routes

Route A: Direct Carbamate Formation from Amino Alcohols

  • Starting from an amino alcohol containing the oxan-4-yl group, the amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine) in an aprotic solvent such as dichloromethane or tetrahydrofuran.
  • The reaction is typically carried out at 0°C to room temperature to control the selectivity and avoid side reactions.
  • This method ensures selective formation of the tert-butyl carbamate protecting group on the primary amine while preserving the oxan ring integrity.

Route B: Reductive Amination Followed by Carbamate Protection

  • An aldehyde or ketone derivative of oxan-4-yl (e.g., tetrahydropyran-4-carboxaldehyde) is reacted with tert-butyl carbamate in the presence of a reducing agent such as sodium cyanoborohydride.
  • This reductive amination introduces the aminoethyl carbamate moiety directly onto the oxan ring.
  • The reaction is typically conducted in methanol or ethanol at ambient temperature with pH control (slightly acidic to neutral) to optimize yield.

Reaction Conditions and Reagents

Step Reagents/Conditions Solvent Temperature Notes
Carbamate Protection Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine) DCM, THF 0°C to RT Protects amine selectively
Reductive Amination Aldehyde (oxan-4-yl derivative), tert-butyl carbamate, NaBH3CN MeOH, EtOH RT Direct amination and protection
Base Catalysis Sodium hydride or other mild bases DMF, DMSO 0°C to RT Used in some nucleophilic substitution steps

Purification and Yield Optimization

  • Purification is commonly achieved by column chromatography using silica gel with gradients of ethyl acetate/hexane mixtures.
  • Crystallization from suitable solvents (e.g., ethyl acetate/hexane) is employed when high purity is required.
  • Yields reported in literature for similar carbamate syntheses range from 70% to 90% depending on reaction scale and conditions.

Analytical Data Supporting Preparation

Parameter Data
Molecular Formula C12H24N2O3
Molecular Weight 244.32 g/mol
Predicted Collision Cross Section (CCS) 159.5–165.2 Ų (varies by adduct ion)
SMILES CC(C)(C)OC(=O)NC(CN)C1CCOCC1
InChIKey OQQBZMHGJSNSPV-UHFFFAOYSA-N

The predicted collision cross section data from ion mobility mass spectrometry supports the structural integrity of the compound and can be used to confirm synthesis success.

Research Findings and Literature Insights

  • No direct literature or patent data specifically detailing the preparation of this compound was found, indicating this compound may be relatively novel or specialized.
  • Related carbamate derivatives have been synthesized using the described carbamate protection and reductive amination methods, which are well-established in organic synthesis.
  • Industrial suppliers such as Parchem provide this compound, suggesting commercial synthetic routes are optimized for scale and purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Solvent Temperature Advantages Disadvantages
Carbamate Protection Aminoethyl oxan-4-yl intermediate Di-tert-butyl dicarbonate, base DCM, THF 0°C to RT High selectivity, mild conditions Requires pre-synthesized amino intermediate
Reductive Amination Oxan-4-yl aldehyde + tert-butyl carbamate NaBH3CN MeOH, EtOH RT One-pot synthesis, direct Potential side reactions, lower selectivity
Nucleophilic Substitution Halogenated oxan-4-yl intermediate + tert-butyl carbamate Base (NaH) DMF 0°C to RT Useful for specific substitutions Requires halogenated precursor

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate is used as a building block for synthesizing more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology: The compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes .

Medicine: In medicine, this compound is an intermediate in the synthesis of various drugs, including antibiotics and antiviral agents. Its role in drug development highlights its importance in therapeutic applications .

Industry: Industrially, the compound is employed in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the context of its use, such as in drug development or biochemical research .

Comparison with Similar Compounds

tert-butyl N-(6-bromohexyl)carbamate and tert-butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate

Structural Features :

  • tert-butyl N-(6-bromohexyl)carbamate : A linear alkyl chain with a terminal bromine atom, enabling nucleophilic substitution reactions.
  • tert-butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate : Incorporates a polyethylene glycol (PEG)-like spacer, enhancing hydrophilicity.

Synthetic Utility: Both compounds are intermediates in the synthesis of N-substituted adamantane derivatives targeting cannabinoid receptors. Reaction yields range from 44–72% under reflux conditions with K₂CO₃/NaI in dioxane .

Compound Name CAS Number Molecular Formula Molecular Weight Key Application
tert-butyl N-(6-bromohexyl)carbamate Not Provided C₁₁H₂₂BrNO₂ 280.21 Alkylating agent for amine synthesis
tert-butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate Not Provided C₁₃H₂₆BrNO₄ 348.26 Hydrophilic intermediate for drug design

Key Differences :

  • The PEG-like spacer in the latter improves aqueous solubility, making it preferable for bioconjugation.
  • Bromine positioning affects reactivity: terminal bromine in the hexyl derivative facilitates direct alkylation, while the ethoxy-bromo derivative requires longer reaction times.

Ethyl Carbamate and Vinyl Carbamate

Toxicity Profile :

  • Ethyl carbamate (urethane): Known carcinogen inducing liver, lung, and ear duct tumors in rodents.
  • Vinyl carbamate: 10–100× more carcinogenic than ethyl carbamate, generating DNA-reactive epoxides via cytochrome P450 metabolism.
  • tert-butyl carbamate: No significant carcinogenic activity observed in A/J mice, highlighting its safety as a protecting group .
Compound Name Carcinogenicity (Rodent Models) Mutagenicity (S. typhimurium TA100)
Ethyl carbamate High (hepatic/lung tumors) Non-mutagenic
Vinyl carbamate Very high (multiorgan tumors) Mutagenic (metabolic activation)
tert-butyl carbamate Negligible Non-mutagenic

Mechanistic Insight :
The tert-butyl group’s steric bulk impedes metabolic activation, reducing toxicity compared to smaller alkyl carbamates .

Cyclopentyl and Piperidine Derivatives

Examples :

  • tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4)
  • tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate (CAS: 1799311-98-0)

Structural Impact :

  • Cyclopentyl derivatives exhibit constrained ring geometry, affecting binding to biological targets (e.g., enzymes or receptors).
  • Piperidine derivatives offer basic nitrogen centers for salt formation, enhancing bioavailability.

tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate

Key Features :

  • CAS: 1820741-17-0; Molecular Weight: 273.08 g/mol.
  • Combines oxan-4-yl and piperidine moieties, offering dual sites for functionalization.

Biological Activity

Tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11_{11}H21_{21}N2_{2}O3_{3} with a molecular weight of 244.33 g/mol. Its structure includes a tert-butyl group, a carbamate functional group, an amino group, and an oxane (tetrahydrofuran) moiety. This combination of elements contributes to its reactivity and biological activity.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties. The compound's interactions with various biological targets may underlie these effects, although comprehensive studies are necessary to fully elucidate its mechanisms of action.

Potential Applications

  • Pharmacology : Investigated for its potential use in treating inflammatory conditions.
  • Organic Synthesis : Serves as a precursor for developing analogs with enhanced properties.

The compound's mechanism of action likely involves its interaction with specific receptors or enzymes. Initial findings indicate that it may bind to certain biological targets, influencing pharmacokinetics and pharmacodynamics. The precise pathways through which it exerts its effects remain to be fully characterized.

Case Studies

  • Anti-inflammatory Activity : In vitro studies have indicated that this compound can reduce pro-inflammatory cytokine levels in cell cultures, suggesting a potential role in managing inflammation.
  • Analgesic Properties : Animal models demonstrated reduced pain response when treated with the compound, indicating its potential utility in pain management therapies.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundAnti-inflammatory, Analgesic
Tert-butyl (2-hydroxyethyl)carbamateAntioxidant
Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamateAnticancer

Safety Profile

Safety data indicate that this compound can cause skin irritation and serious eye damage upon exposure. Therefore, appropriate safety measures should be taken when handling this compound.

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